Superior Reactivity in Palladium-Catalyzed Sonogashira Alkynylation
4-Iodo-3-pyridinecarboxaldehyde and related 4-iodopyridines exhibit high efficiency in Sonogashira couplings, producing densely substituted alkynylpyridines in yields reaching up to 99% under optimized conditions [1]. While non-halogenated 3-pyridinecarboxaldehyde is entirely inert in this reaction, the iodo derivative enables the direct installation of alkynyl groups, a critical step in constructing pharmacologically relevant scaffolds [1].
| Evidence Dimension | Sonogashira Coupling Yield |
|---|---|
| Target Compound Data | Up to 99% isolated yield for alkynylpyridines from 4-iodopyridine substrates |
| Comparator Or Baseline | 3-pyridinecarboxaldehyde (non-halogenated): 0% yield (reaction does not proceed) |
| Quantified Difference | >99 percentage point yield advantage |
| Conditions | 5 mol% PdCl2(PPh3)2, 5 mol% CuI, excess Et3N, DMF, 65 °C |
Why This Matters
The iodine substituent is essential for Sonogashira reactivity, enabling synthetic routes that are completely inaccessible with the non-halogenated parent compound.
- [1] Y. Kelgokmen and M. Zora, 'Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach,' RSC Adv., vol. 6, pp. 4608–4621, 2016. View Source
